molecular formula C20H36O3 B12341540 (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid

Cat. No.: B12341540
M. Wt: 324.5 g/mol
InChI Key: KZTLOTWHEAHQAZ-VNULFWPXSA-N
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Description

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid is an organic compound characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain with a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves the following steps:

    Epoxidation: The starting material, a suitable unsaturated fatty acid, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Chain Elongation: The aliphatic chain is elongated through a series of reactions, including Wittig reactions and hydrogenation steps, to achieve the desired length and configuration.

    Z-Configuration Introduction: The Z-configuration of the double bond is introduced using selective hydrogenation or isomerization techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation to form diols or other oxygenated derivatives.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various functionalized products.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Saturated Derivatives: Resulting from the reduction of the double bond.

    Functionalized Products: Obtained through nucleophilic substitution reactions.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand or catalyst in various organic reactions.

Biology:

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

Medicine:

    Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Industry:

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The aliphatic chain and double bond contribute to the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

    (E)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid: Differing in the configuration of the double bond.

    (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid methyl ester: A methyl ester derivative with similar structural features.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1

InChI Key

KZTLOTWHEAHQAZ-VNULFWPXSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)CCCCCCC/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O

Origin of Product

United States

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